molecular formula C22H15ClN2O B12537708 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one CAS No. 708212-96-8

6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one

Cat. No.: B12537708
CAS No.: 708212-96-8
M. Wt: 358.8 g/mol
InChI Key: MEINPUWUGHJUCE-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one is a styryl-substituted quinazolinone derivative supplied for scientific research and development. This compound is part of the quinazoline class of heterocyclic molecules, which are widely investigated in medicinal chemistry for their diverse biological activities. Quinazoline derivatives are recognized for their significant potential in pharmaceutical research, particularly as scaffolds for developing targeted therapeutics . Specific styryl quinazoline derivatives have been studied as pharmaceutically active agents, with research indicating potential applications in targeting hyperproliferative disorders such as cancer . Some related compounds function as inhibitors of receptor tyrosine kinases like FLT-3, which is a prominent target in acute myeloid leukemia research . Furthermore, various 4(3H)-quinazolinone analogs have demonstrated considerable anti-inflammatory activity in pharmacological models, acting through mechanisms that may involve cyclooxygenase-2 (COX-2) inhibition . The structural features of this compound, including the chlorophenyl and styrenyl substituents, are characteristic of molecules designed for exploring small-molecule interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. All sales are final for this specialized research chemical.

Properties

CAS No.

708212-96-8

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

6-chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4-one

InChI

InChI=1S/C22H15ClN2O/c23-17-12-13-20-19(15-17)22(26)25(18-9-5-2-6-10-18)21(24-20)14-11-16-7-3-1-4-8-16/h1-15H

InChI Key

MEINPUWUGHJUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and findings from recent research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H15ClN2O
  • Molecular Weight : 364.82 g/mol
  • CAS Number : 708212-96-8

This quinazolinone derivative is characterized by a chloro substituent at the 6-position and a phenyl group at the 3-position, with a styryl moiety contributing to its biological properties.

Synthesis

The synthesis of 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one typically involves the condensation of appropriate quinazolinone precursors with phenyl ethylene derivatives. The synthetic route often includes steps such as refluxing in suitable solvents and purification through crystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The IC50 values reported were in the micromolar range, indicating potent activity.
    • A549 Cells : IC50 = 2.18 µM
    • K562 Cells : IC50 values varied but showed substantial effectiveness compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The compound appears to induce apoptosis through both p53-dependent and independent pathways. It has been shown to affect cell cycle regulation by modulating cyclin E1 expression, leading to cell cycle arrest in the G2/M phase .
    • Additionally, it alters gene expression related to metabolism and apoptosis, such as downregulating HIF-1α and IDH1, which are crucial in cancer progression .

Inhibition of COX Enzymes

Another area of research involves the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Some derivatives have shown promising COX-2 inhibitory activity, which may contribute to their anticancer effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on A549 Cells : A detailed examination showed that treatment with 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one resulted in a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • K562 Cell Line Analysis : In another study focusing on leukemia cells, treatment led to a decrease in cell proliferation and an increase in apoptosis markers, confirming its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that quinazolinone derivatives, including 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties:

  • Mechanism : The compound acts by inhibiting key signaling pathways involved in tumor growth. Specifically, it has shown inhibitory effects on tyrosine kinases such as EGFR and CDK2, which are critical for cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that related quinazolinone derivatives exhibited cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer (MCF7), with IC50 values ranging from 0.20 to 0.84 µM .

Tyrosine Kinase Inhibition

The compound has been identified as a potent inhibitor of tyrosine kinases:

  • Inhibition Profile : Research indicates that it can inhibit CDK2 with an IC50 value as low as 0.173 µM, making it a candidate for targeted therapies in oncology .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is significantly influenced by structural modifications:

Key Observations :

  • Substituent Effects : Electron-donating or electron-withdrawing groups at specific positions on the quinazoline ring can enhance or diminish potency against target enzymes.
  • Amine Group Influence : Variants with different phenyl substitutions exhibit varying levels of potency against cancer cell lines, indicating the importance of the amine group in determining biological activity.
Activity TypeCompoundIC50 Value (µM)Target Enzyme/Cell Line
CytotoxicityQuinazolin derivative0.20 - 0.84MCF7
Tyrosine Kinase InhibitionQuinazolin derivative0.173CDK2
Antimicrobial ActivityRelated quinazolin compoundVariesVarious bacterial strains

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the substituents and reported activities of structurally related quinazolin-4(3H)-one derivatives:

Compound Name Substituents (Position) Key Biological Activities Reference
Target Compound 6-Cl, 2-(2-phenylethenyl), 3-Ph Inferred (see discussion) -
6,8-Dibromo-2-phenyl-3-(carboxyl phenyl)-quinazolin-4(3H)-one 6,8-Br, 2-Ph, 3-carboxyl phenyl Analgesic, Anti-inflammatory
3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one 6-naphthyl, 2-Ph, 3-Me Antioxidant
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 6-Cl, 2-Et, 3-MeNH2 Not explicitly reported
3-(4-Hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one 2-(2-phenylethenyl), 3-(4-OH-Ph) Structural analysis (hydrogen bonding)

Pharmacological Activity Comparison

Anti-Inflammatory and Analgesic Activity
  • 6,8-Dibromo derivatives (Compounds 7 and 8): These analogs demonstrated significant analgesic and anti-inflammatory effects, outperforming acetyl salicylic acid and indomethacin in rodent models . The bromine atoms at positions 6 and 8 likely enhance electron-withdrawing effects, stabilizing the quinazolinone core and improving receptor binding.
  • Target Compound: The chloro substituent at position 6 may offer similar electronic effects but with reduced steric bulk compared to bromine.
Antioxidant Activity
  • 3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one : Exhibited antioxidant properties (P < 0.5) due to the electron-donating naphthyl group, which may stabilize free radicals .
  • Target Compound: The chloro substituent (electron-withdrawing) and phenylethenyl group (conjugated system) may reduce antioxidant efficacy compared to naphthyl or phenolic analogs.
Structural and Crystallographic Insights
  • 3-(4-Hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one : Crystallographic studies revealed hydrogen-bonding interactions involving the hydroxyl group, which stabilize the molecular conformation . The absence of a hydroxyl group in the target compound may reduce polarity but improve membrane permeability.

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